2-[2-(4-chlorophenyl)ethylcarbamoyl]benzoic Acid
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Overview
Description
2-[2-(4-chlorophenyl)ethylcarbamoyl]benzoic acid is an organic compound with the molecular formula C16H14ClNO3. It is known for its unique structure, which includes a chlorophenyl group and a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chlorophenyl)ethylcarbamoyl]benzoic acid typically involves the reaction of 4-chlorophenylethylamine with phthalic anhydride. The reaction is carried out in the presence of a suitable solvent, such as toluene or xylene, and a catalyst, such as sulfuric acid or phosphoric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-chlorophenyl)ethylcarbamoyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acids or chlorophenyl derivatives.
Scientific Research Applications
2-[2-(4-chlorophenyl)ethylcarbamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[2-(4-chlorophenyl)ethylcarbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-bromophenyl)ethylcarbamoyl]benzoic acid
- 2-[2-(4-methylphenyl)ethylcarbamoyl]benzoic acid
- 2-[2-(4-fluorophenyl)ethylcarbamoyl]benzoic acid
Uniqueness
2-[2-(4-chlorophenyl)ethylcarbamoyl]benzoic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
646509-08-2 |
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Molecular Formula |
C16H14ClNO3 |
Molecular Weight |
303.74 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)ethylcarbamoyl]benzoic acid |
InChI |
InChI=1S/C16H14ClNO3/c17-12-7-5-11(6-8-12)9-10-18-15(19)13-3-1-2-4-14(13)16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21) |
InChI Key |
HFJCSZXFFXTZEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(C=C2)Cl)C(=O)O |
solubility |
43.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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